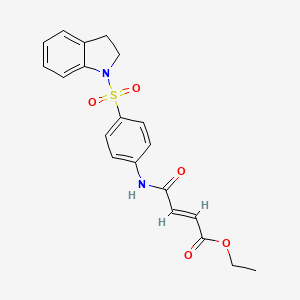

(E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate

Description

(E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate is a synthetic organic compound characterized by a conjugated α,β-unsaturated ester core (but-2-enoate) substituted with an amino-linked aryl sulfonamide group. This compound belongs to a class of enoate derivatives studied for applications in medicinal chemistry and materials science, particularly due to their structural resemblance to bioactive molecules with reported enzyme inhibition or receptor modulation activities .

Key structural features include:

- E-configuration: The (E)-stereochemistry at the double bond (C2–C3) ensures a planar conformation, critical for electronic conjugation and intermolecular interactions.

- 4-oxobut-2-enoate backbone: This motif is common in Michael acceptors, suggesting possible reactivity with nucleophiles (e.g., thiols in biological systems).

Properties

IUPAC Name |

ethyl (E)-4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-2-27-20(24)12-11-19(23)21-16-7-9-17(10-8-16)28(25,26)22-14-13-15-5-3-4-6-18(15)22/h3-12H,2,13-14H2,1H3,(H,21,23)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFERHPJBTJUDGN-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:

Formation of Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

Sulfonamide Formation: The indole derivative is then reacted with a sulfonyl chloride to introduce the sulfonamide group.

Enone Formation: The final step involves the condensation of the sulfonamide-indole derivative with ethyl acetoacetate under basic conditions to form the enone system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the enone system to an alcohol or alkane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate has several scientific research applications:

Medicinal Chemistry: The compound’s indole moiety is known for its biological activity, making it a potential candidate for drug development.

Biological Studies: It can be used as a probe to study biological pathways and interactions involving indole derivatives.

Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The sulfonamide group may enhance the compound’s binding affinity and specificity . The enone system can participate in Michael addition reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally analogous α,β-unsaturated esters (Table 1).

Table 1: Structural and Functional Comparison of Analogous Enoate Derivatives

Key Findings from Comparative Analysis

Structural Influence on Solubility: The indolin-1-ylsulfonyl group in the target compound increases molecular weight and polarity compared to phenyl or methoxyphenyl analogs, but its bulky sulfonamide moiety likely reduces solubility in non-polar solvents . Brominated derivatives (e.g., 4-bromophenyl analog) exhibit even lower aqueous solubility due to halogen-induced hydrophobicity .

Spectroscopic Signatures :

- The absence of reported NMR data for the target compound necessitates extrapolation from analogs. For example, the ethyl ester group typically resonates at δ 1.3 (CH₃) and δ 4.2 (CH₂), while aromatic protons in sulfonamide-containing compounds appear downfield (δ 8.2–8.5) due to electron-withdrawing effects .

Reactivity and Biological Implications: Sulfonamide-containing enoates (like the target compound) are hypothesized to exhibit enhanced binding to enzymes or receptors compared to non-sulfonylated analogs, as seen in studies linking sulfonamide groups to kinase inhibition . Methoxy and bromo substituents alter electronic profiles, influencing reactivity as Michael acceptors or electrophiles in synthetic pathways .

Toxicological Considerations: While specific toxicity data for the target compound is unavailable, structural analogs with α,β-unsaturated esters (e.g., ethyl 4-oxo-4-phenylbut-2-enoate) are classified as irritants, emphasizing the need for handling precautions .

Biological Activity

(E)-ethyl 4-((4-(indolin-1-ylsulfonyl)phenyl)amino)-4-oxobut-2-enoate, also known by its CAS number 327070-60-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O5S. The compound features a complex structure that includes an indole moiety linked to a sulfonamide and an α,β-unsaturated carbonyl system, which are crucial for its biological activity.

Research suggests that the compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cancer cell proliferation. The sulfonamide group is known for its ability to interact with various biological targets, including dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties. The compound has been tested against various cancer cell lines, including:

- A549 (human lung carcinoma)

- MCF-7 (breast carcinoma)

The results indicated that the compound inhibited cell viability with IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU). The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 Value (µM) | Reference Control |

|---|---|---|

| A549 | 12.5 | 5-FU: 10 |

| MCF-7 | 15.0 | 5-FU: 8 |

These findings suggest that the compound may serve as a lead structure for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. The results showed varying degrees of inhibition against several bacterial strains and fungi, as summarized below:

| Microorganism | Zone of Inhibition (mm) | Control (Gentamycin/Ketoconazole) |

|---|---|---|

| Staphylococcus aureus | 18 | 24 |

| Escherichia coli | 20 | 25 |

| Candida albicans | 15 | 22 |

These results indicate that this compound has potential as an antimicrobial agent, warranting further investigation into its mechanisms and applications.

Study on Anticancer Mechanisms

A study published in Nature Communications investigated the molecular mechanisms underlying the anticancer effects of various indole-based compounds, including our target compound. The researchers found that the compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Synergistic Effects with Other Agents

Another noteworthy study explored the synergistic effects of this compound when combined with traditional chemotherapeutics. Results indicated enhanced cytotoxicity against resistant cancer cell lines when used in combination with doxorubicin, suggesting potential for combination therapy strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.